4-tert-butyl-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide
Description
4-tert-Butyl-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide is a benzamide derivative featuring a tert-butyl-substituted aromatic ring linked via an amide bond to a piperidine scaffold modified with a dimethylsulfamoyl group.
Properties
IUPAC Name |
4-tert-butyl-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3S/c1-19(2,3)17-8-6-16(7-9-17)18(23)20-14-15-10-12-22(13-11-15)26(24,25)21(4)5/h6-9,15H,10-14H2,1-5H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMZHLJFQQMQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the piperidine ring using dimethylsulfamoyl chloride under basic conditions.
Attachment of the Benzamide Group: The final step involves the coupling of the sulfonated piperidine with a benzoyl chloride derivative in the presence of a base to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the amide group to an amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the benzamide moiety.
Scientific Research Applications
4-tert-butyl-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The dimethylsulfamoyl group may interact with enzymes or receptors, modulating their activity. The benzamide moiety can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Conformational Analysis
Core Benzamide-Piperidine Scaffold
The target compound shares a benzamide-piperidine core with several analogs:
- 4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide ():
- 4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate (): Substituents: Chlorine atoms on both benzene rings. Piperidine conformation: Chair conformation with substituent benzene rings inclined to each other. Crystal interactions: O–H···O, N–H···O, and C–H···O hydrogen bonds create a sheet structure .
Substituent Modifications
Physicochemical Properties
Notable Trends:
- Bulky substituents (e.g., tert-butyl, naphthyl) increase molecular weight and hydrophobicity.
- Sulfonamide and carbothioyl groups enhance hydrogen-bonding capacity compared to halogens or alkyl groups.
Biological Activity
4-tert-butyl-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring linked to a benzamide moiety through a dimethylsulfamoyl group. Its molecular formula is with a molecular weight of approximately 348.45 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may play a role in its anticancer properties.
- Cellular Pathways : It interacts with signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapeutics.
- Binding Affinity : The nitrogen atoms in the triazole moiety are crucial for binding to the active sites of target enzymes, enhancing its efficacy as an inhibitor.
Anticancer Properties
Research indicates that derivatives of 1,2,3-triazoles, including this compound, exhibit significant cytotoxic activity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 µM to 30 µM across different cell lines, indicating potent anticancer activity.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Pathogens Tested : Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans.
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 4 µg/mL against MRSA, suggesting strong antimicrobial potential.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Study on Piperidine Derivatives :
- Antimicrobial Screening :
Research Findings
Recent research highlights the following key findings regarding the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
